molecular formula C9H9N3O B14151347 5-Phenoxy-1H-pyrazol-3-amine CAS No. 41307-24-8

5-Phenoxy-1H-pyrazol-3-amine

Cat. No.: B14151347
CAS No.: 41307-24-8
M. Wt: 175.19 g/mol
InChI Key: GRYKWCPGYXKUAC-UHFFFAOYSA-N
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Description

5-Phenoxy-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a phenoxy group at the 5-position and an amino group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxy-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the phenoxy and amino groups . The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Phenoxy-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-Phenoxy-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Phenoxy-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Uniqueness: 5-Phenoxy-1H-pyrazol-3-amine is unique due to the presence of both phenoxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

41307-24-8

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-phenoxy-1H-pyrazol-5-amine

InChI

InChI=1S/C9H9N3O/c10-8-6-9(12-11-8)13-7-4-2-1-3-5-7/h1-6H,(H3,10,11,12)

InChI Key

GRYKWCPGYXKUAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NNC(=C2)N

Origin of Product

United States

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